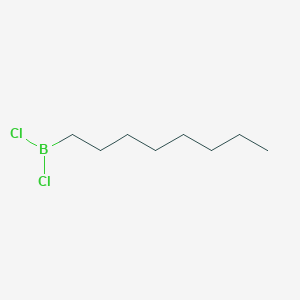![molecular formula C24H46N4O6 B14512980 3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea CAS No. 62600-17-3](/img/structure/B14512980.png)
3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea is a complex organic compound characterized by its unique molecular structure. It contains a total of 80 atoms, including 46 hydrogen atoms, 24 carbon atoms, 4 nitrogen atoms, and 6 oxygen atoms . The compound is notable for its multiple bonds, including double and triple bonds, as well as its urea and ether derivatives .
Preparation Methods
The synthesis of 3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea involves several steps, typically starting with the preparation of the butoxymethyl carbamoyl groups. These groups are then introduced to the ethynyl and urea moieties through a series of chemical reactions under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used in the study of organic synthesis and reaction mechanisms.
Biology: It is used in biochemical research to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea can be compared with other similar compounds, such as:
- 3-[2-[Bis(methoxymethyl)carbamoylamino]ethynyl]-1,1-bis(methoxymethyl)urea
- 3-[2-[Bis(ethoxymethyl)carbamoylamino]ethynyl]-1,1-bis(ethoxymethyl)urea These compounds share similar structural features but differ in the nature of the substituent groups. The uniqueness of this compound lies in its specific butoxymethyl groups, which may confer distinct chemical and biological properties .
Properties
CAS No. |
62600-17-3 |
|---|---|
Molecular Formula |
C24H46N4O6 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
3-[2-[bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea |
InChI |
InChI=1S/C24H46N4O6/c1-5-9-15-31-19-27(20-32-16-10-6-2)23(29)25-13-14-26-24(30)28(21-33-17-11-7-3)22-34-18-12-8-4/h5-12,15-22H2,1-4H3,(H,25,29)(H,26,30) |
InChI Key |
IDWXBUKDWYTXRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCN(COCCCC)C(=O)NC#CNC(=O)N(COCCCC)COCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate](/img/structure/B14512899.png)
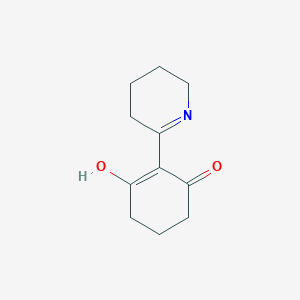
methanone](/img/structure/B14512909.png)
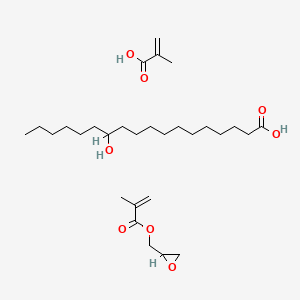
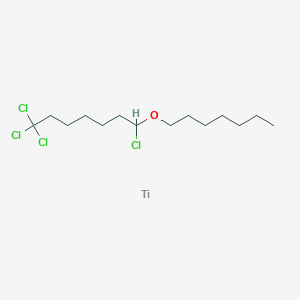
![2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B14512931.png)
![S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate](/img/structure/B14512937.png)

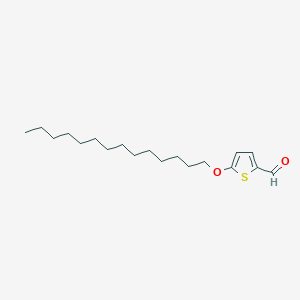
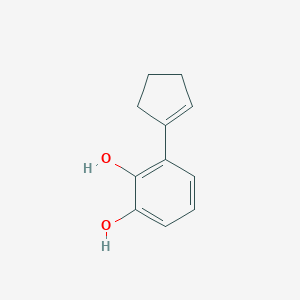
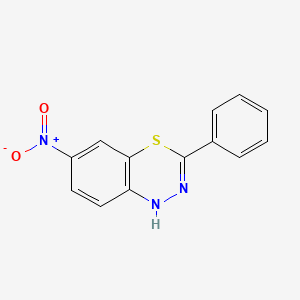
![2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol](/img/structure/B14512963.png)
![2-[(6,7-Dimethoxyisoquinolin-4-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14512966.png)
